methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride
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Overview
Description
methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various biological targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-triazole derivatives have been found to influence several biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
1,2,4-triazole derivatives have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to form the hydrochloride salt. The general steps are as follows:
Formation of the intermediate: 5-methyl-1H-1,2,4-triazole reacts with formaldehyde to form a hydroxymethyl intermediate.
Methylation: The intermediate is then reacted with methylamine to form the desired product.
Hydrochloride formation: The product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
methyl[(5-methyl-1h-1,2,4-triazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4-7-5(3-6-2)9-8-4;/h6H,3H2,1-2H3,(H,7,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIINPBCHBYTQPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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